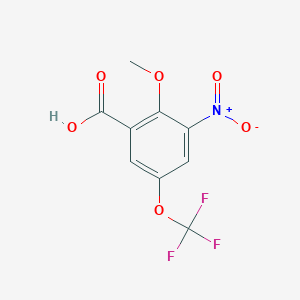

2-Methoxy-3-nitro-5-(trifluoromethoxy)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 2-Methoxy-3-nitro-5-(trifluoromethoxy)benzoic acid, is a multifunctional aromatic compound that is not directly mentioned in the provided papers. However, the papers do discuss various related compounds and their properties, which can provide insights into the behavior and characteristics of similar compounds. For instance, the synthesis and characterization of closely related compounds like 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid have been described, which contain nitro and trifluoromethyl groups on a benzoic acid backbone .

Synthesis Analysis

The synthesis of related compounds often involves the functionalization of benzoic acid derivatives. For example, the synthesis of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one, a hypervalent iodine-based electrophilic trifluoromethylating reagent, has been reported . This suggests that similar methodologies could potentially be applied to synthesize the compound of interest by introducing methoxy and trifluoromethoxy groups into a benzoic acid framework.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Methoxy-3-nitro-5-(trifluoromethoxy)benzoic acid can be influenced by the presence of substituents, which can cause steric interactions and affect the planarity of the aromatic ring. For instance, in the case of 4-nitro-2-(trifluoromethyl)benzoic acid, the regiochemistry of the substituents results in the rotation of the carboxylic acid group out of the aromatic plane . This information can be extrapolated to predict that the molecular structure of the compound of interest may also exhibit non-planarity due to steric hindrance between substituents.

Chemical Reactions Analysis

The chemical reactivity of benzoic acid derivatives is often influenced by the electron-withdrawing or electron-donating nature of the substituents. The presence of a nitro group, which is electron-withdrawing, can affect the reactivity of the compound towards nucleophilic attack. For example, the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid involves nitration and subsequent reactions of the nitro compound . This suggests that the nitro group in the compound of interest may also play a crucial role in its chemical reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are determined by their molecular structure and the nature of their substituents. For example, the photophysical properties of lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates have been studied, indicating that the coordinated benzoate ligands can serve as efficient light-harvesting chromophores . This implies that the compound of interest, with its aromatic structure and substituents, may also exhibit interesting photophysical properties. Additionally, the safety and stability of compounds can be assessed through techniques like differential scanning calorimetry, as demonstrated for 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one .

Scientific Research Applications

Synthesis and Crystal Structures

- Lanthanide Coordination Compounds : A study focused on the synthesis and crystal structures of lanthanide coordination compounds employing derivatives of benzoic acid to test the influence of substituents on photophysical properties. This research highlights the impact of electron-releasing or electron-withdrawing groups on the luminescence of Tb(3+) and Eu(3+) complexes, with findings indicating that substituents dramatically affect the overall sensitization efficiency and photoluminescence due to energy dissipation mechanisms (Sivakumar et al., 2010).

Organic Synthesis

- Perkin Cyclization : Another study presents the cyclization of certain alkoic acids under Perkin reaction conditions, leading to the synthesis of benzo[b]furan and dihydro-5H-benzo[e][1,4]-dioxepin derivatives. This process underscores the utility of these reactions in creating complex structures from simpler benzoic acid derivatives (Kowalewska & Kwiecień, 2008).

Material Science

- Polyaniline Doping : Research into polyaniline doping with benzoic acid and its derivatives, including substituted benzoic acids, explores their role in enhancing the conductivity and thermal properties of polyaniline. This work contributes to the development of advanced materials with specific electrical and thermal characteristics (Amarnath & Palaniappan, 2005).

Crystallography and Spectroscopy

- Structural Characterization : The structural characterization of isomers of nitro trifluoromethyl benzoic acid has provided insights into the steric interactions influenced by substituent positioning, offering a foundation for understanding the chemical behavior of similar compounds in various reactions and applications (Diehl III et al., 2019).

properties

IUPAC Name |

2-methoxy-3-nitro-5-(trifluoromethoxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO6/c1-18-7-5(8(14)15)2-4(19-9(10,11)12)3-6(7)13(16)17/h2-3H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVECFTZEUVMOCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1[N+](=O)[O-])OC(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-3-nitro-5-(trifluoromethoxy)benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-3-oxobutanoate](/img/structure/B2521672.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide](/img/structure/B2521675.png)

![2-chloro-N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-sulfonamide](/img/structure/B2521676.png)

![4-chloro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B2521677.png)

![3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2521678.png)

![N-(4-chlorophenyl)-N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide](/img/structure/B2521691.png)

![N-benzyl-3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B2521694.png)